Cas no 67838-90-8 (3-(1-methyl-1H-pyrrol-2-yl)propanoic acid)

3-(1-methyl-1H-pyrrol-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 1-methyl-1H-Pyrrole-2-propanoic acid
- 3-(1-METHYL-1H-PYRROL-2-YL)PROPANOIC ACID
- 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid
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- MDL: MFCD12964785
- インチ: InChI=1S/C8H11NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-3,6H,4-5H2,1H3,(H,10,11)
- InChIKey: XSAZQIFVNCTKEU-UHFFFAOYSA-N
- SMILES: CN1C=CC=C1CCC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 3
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261812-0.5g |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 0.5g |
$233.0 | 2024-06-18 | |
Enamine | EN300-261812-1.0g |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 1.0g |
$298.0 | 2024-06-18 | |
Enamine | EN300-261812-10.0g |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 10.0g |
$1281.0 | 2024-06-18 | |
Enamine | EN300-261812-10g |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 10g |
$1851.0 | 2023-09-14 | |
Enamine | EN300-261812-1g |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 1g |
$351.0 | 2023-09-14 | |
abcr | AB294627-1 g |
3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid, 95%; . |
67838-90-8 | 95% | 1 g |
€571.00 | 2023-07-20 | |
TRC | M670105-50mg |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 50mg |
$ 95.00 | 2022-06-03 | ||
Aaron | AR00J38G-500mg |
3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 500mg |
$346.00 | 2025-02-28 | |
Aaron | AR00J38G-5g |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 5g |
$1538.00 | 2023-12-13 | |
1PlusChem | 1P00J304-5g |
3-(1-Methyl-1h-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 5g |
$1700.00 | 2025-03-01 |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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4. Book reviews
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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S. Ahmed Chem. Commun., 2009, 6421-6423
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
3-(1-methyl-1H-pyrrol-2-yl)propanoic acidに関する追加情報
Introduction to 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid (CAS No. 67838-90-8)
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid, also known by its CAS number 67838-90-8, is a versatile organic compound with a unique structure and a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its pyrrole ring and carboxylic acid functional group, which confer it with specific chemical properties and biological activities. In this comprehensive introduction, we will delve into the structure, synthesis, properties, and applications of 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid, highlighting its significance in current research and development.
The molecular formula of 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid is C9H11NO2, and its molecular weight is approximately 165.19 g/mol. The compound features a five-membered pyrrole ring with a methyl substituent at the 1-position and a propionic acid chain attached to the 2-position of the pyrrole ring. This unique structural arrangement imparts 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid with distinct chemical reactivity and biological activity.
The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid can be achieved through various methods. One common approach involves the reaction of 2-methylpyrrole with an appropriate carboxylic acid derivative, such as propionyl chloride or propionic anhydride, in the presence of a suitable catalyst. Another method involves the condensation of 2-methylpyrrole with malonic acid followed by decarboxylation to form the desired product. These synthetic routes have been optimized to improve yield and purity, making 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid readily available for research and industrial applications.
In terms of physical properties, 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid is a white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound exhibits a melting point in the range of 90-95°C and a boiling point above 200°C under reduced pressure. These properties make it suitable for various analytical techniques and chemical reactions.
The chemical reactivity of 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid is influenced by its functional groups. The carboxylic acid group can participate in esterification, amidation, and other nucleophilic acyl substitution reactions. The pyrrole ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, due to its electron-rich nature. Additionally, the presence of the methyl substituent on the pyrrole ring can affect the reactivity and stability of the compound.
In biological systems, 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid has shown promising activity in various areas. Recent studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This property makes it a valuable candidate for the development of new therapeutic agents for inflammatory diseases.
Furthermore, research has indicated that 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression. Studies have shown that treatment with 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid can protect neuronal cells from oxidative damage and improve cellular viability.
In addition to its anti-inflammatory and antioxidant properties, 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism underlying this effect involves modulation of key signaling pathways such as p53 and Bcl-2 family proteins. These findings suggest that 3-(1-methyl-1H-pyrrol-2-y l)propanoic acid could be further developed as a novel anticancer drug.
The potential applications of 3-(1-methyl-H-pyrrol-y l)propanoic acid extend beyond pharmaceuticals into other areas such as materials science and environmental chemistry. For instance, its ability to form stable complexes with metal ions makes it useful in the development of metalloporphyrin-based catalysts for various chemical reactions. Additionally, its biodegradability and low toxicity make it an attractive candidate for use in environmentally friendly products.
In conclusion, 3-(methyl-H-pyrrol-y l)propanoic acid, identified by CAS number 67838-, is a multifaceted compound with significant potential in multiple fields. Its unique structural features endow it with diverse chemical reactivity and biological activity, making it a valuable subject for ongoing research and development. As new applications continue to emerge, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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